methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate
Description
Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is a thiophene-based derivative featuring a methyl ester at position 3 of the thiophene ring and a substituted acetamido group at position 2. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility .
Properties
IUPAC Name |
methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-18-14(17)11-7-8-19-13(11)15-12(16)9-20-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWXRQLBGNFJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the phenylsulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate and related compounds. The mechanism of action often involves apoptosis induction and cell cycle arrest in various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | 15.5 ± 1.0 |
| Doxorubicin | HCT-116 | Reference Value |
This table illustrates the effectiveness of the compound compared to a well-known chemotherapeutic agent, doxorubicin.
Anti-inflammatory Effects
In addition to anticancer properties, compounds similar to this compound have shown promise in anti-inflammatory applications. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis.
Case Studies
-
Study on Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated the antitumor effects of thiophene-based compounds, including this compound. The results demonstrated significant cytotoxicity against HCT-116 cells, indicating its potential as a lead compound for further development in cancer therapy. -
Inflammation Model
Another study evaluated the anti-inflammatory effects of related thiophene derivatives in a murine model of inflammation. The results suggested that these compounds could effectively reduce inflammatory markers, supporting their potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in various binding interactions, while the thiophene ring can participate in electron delocalization and other chemical processes. These interactions contribute to the compound’s overall biological and chemical activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Biological Activity
Methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring, an acetamide functional group, and a phenylsulfanyl moiety. Its molecular formula is C12H13N1O2S2, with a molecular weight of approximately 273.36 g/mol. The presence of sulfur in its structure suggests potential interactions with biological targets, particularly in antimicrobial and anticancer contexts.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymes essential for bacterial survival. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been investigated for its anticancer activity . Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival. For instance, compounds with similar thiophene structures have demonstrated cytotoxic effects in cancer cell lines, indicating a potential role for this compound in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Cell Membrane Disruption : The phenylsulfanyl group may enhance the compound's ability to penetrate bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : It may inhibit enzymes critical for cellular processes, contributing to its antimicrobial and anticancer effects .
In Vitro Studies
A series of studies have assessed the biological activity of related thiophene derivatives:
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| This compound | Antimicrobial | S. aureus | |
| Similar Thiophene Derivative | Anticancer | FaDu Hypopharyngeal Cells | |
| Other Thiophene Compounds | Antimicrobial | E. coli |
These findings support the hypothesis that structural features significantly influence biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound provides insights into optimizing its efficacy:
- Modification of the Phenyl Group : Alterations in the substituents on the phenyl ring can enhance antimicrobial potency.
- Variations in Sulfanyl Group : Different sulfanyl substituents may affect the compound's interaction with biological targets.
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate, and what reaction conditions are critical for yield improvement?
- Methodology : The compound is synthesized via a multi-step process involving (1) cyanoacetylation of a thiophene-3-carboxylate precursor using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the acetamido group, followed by (2) Knoevenagel condensation with benzaldehyde derivatives in toluene with catalytic piperidine and acetic acid. Reaction monitoring via thin-layer chromatography (TLC) and purification by alcohol recrystallization are essential .
- Critical Parameters :
- Reagent stoichiometry : Excess benzaldehyde (11 mmol per 10 mmol substrate) ensures complete conversion.
- Catalyst system : Piperidine (0.35 mL) and acetic acid (1.3 mL) for 5–6 hours under reflux.
- Yields : 72–94% after recrystallization (Table 1, ).
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?
- IR Analysis : Key peaks include:
- ~3300 cm⁻¹ (N–H stretching of acrylamido group),
- ~1680 cm⁻¹ (C=O ester),
- ~1600 cm⁻¹ (C=C aromatic/thiophene) .
- ¹H NMR : Distinct signals for:
- Thiophene protons (δ 6.8–7.2 ppm),
- Methyl ester (δ 3.8–4.0 ppm),
- Phenylsulfanyl group (δ 7.3–7.6 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Challenge : Overlapping signals in ¹H NMR due to aromatic protons or conformational isomerism.
- Solutions :
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to resolve ambiguities .
- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and validate experimental data .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities in derivatives (e.g., ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate, ).
Q. How can the thiophene core be modified to enhance bioactivity while maintaining synthetic feasibility?
- Design Principles :
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenylsulfanyl moiety increase electrophilicity, potentially enhancing antioxidant activity .
- Ester Group Optimization : Replacing methyl with ethyl or tert-butyl esters improves lipophilicity, aiding membrane permeability in anti-inflammatory assays .
Q. What in vitro assays are suitable for evaluating the antioxidant and anti-inflammatory potential of this compound?
- Antioxidant Assays :
- DPPH Radical Scavenging : Measures hydrogen-donating capacity (IC₅₀ values reported for analogs) .
- FRAP (Ferric Reducing Antioxidant Power) : Quantifies electron-transfer activity.
- Anti-Inflammatory Models :
- Carrageenan-Induced Paw Edema (In Vivo) : Dose-dependent reduction in edema (e.g., 30–50% inhibition at 50 mg/kg for ethyl 4,5-dimethylthiophene derivatives) .
- COX-2 Inhibition Assays (In Vitro) : Competitive ELISA to assess cyclooxygenase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
